Cas no 883106-41-0 (1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester)

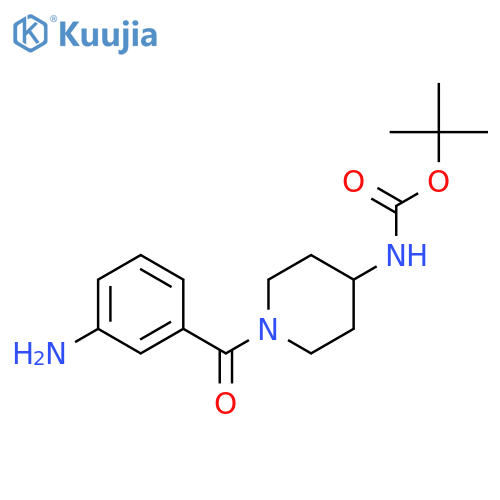

883106-41-0 structure

商品名:1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 化学的及び物理的性質

名前と識別子

-

- 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

- (1-(3-aminobenzoyl)piperidin-4-yl)carbamic acid tert-butyl ester

- [1-(3-AMINO-BENZOYL)-PIPERIDIN-4-YL]-CARBAMIC ACID TERT-BUTYL ESTER

- 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester

- TERT-BUTYL N-[1-(3-AMINOBENZOYL)PIPERIDIN-4-YL]CARBAMATE

- 883106-41-0

-

- インチ: InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22)

- InChIKey: YFNYWTHTAIGDBX-UHFFFAOYSA-N

- ほほえんだ: C(OC(=O)NC1CCN(C(=O)C2C=CC=C(N)C=2)CC1)(C)(C)C

計算された属性

- せいみつぶんしりょう: 319.18959167g/mol

- どういたいしつりょう: 319.18959167g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 84.7Ų

じっけんとくせい

- 密度みつど: 1.18

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A293310-5mg |

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |

883106-41-0 | 5mg |

$ 370.00 | 2022-06-08 | ||

| TRC | A293310-10mg |

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |

883106-41-0 | 10mg |

$ 585.00 | 2022-06-08 | ||

| TRC | A293310-2.5mg |

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester |

883106-41-0 | 2.5mg |

$ 200.00 | 2022-06-08 |

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

883106-41-0 (1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butylester) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量